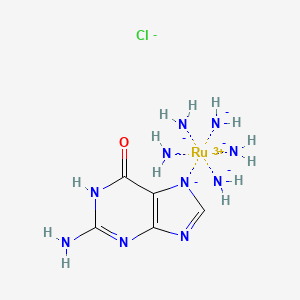
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride is a coordination compound that features a ruthenium ion in the +3 oxidation state This compound is notable for its complex structure, which includes a purine derivative, specifically 2-amino-1,7-dihydro-6H-purin-6-one, coordinated to the ruthenium center
Métodos De Preparación
The synthesis of Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride typically involves the reaction of ruthenium trichloride with 2-amino-1,7-dihydro-6H-purin-6-one in the presence of ammonia. The reaction conditions often require careful control of temperature and pH to ensure the correct coordination of the ligands to the ruthenium center. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as hydrogen or hydrazine.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to interact with and modify biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as enhanced catalytic activity or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride exerts its effects involves the coordination of the ruthenium center to various molecular targets. In biological systems, this can include binding to DNA or proteins, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride include other ruthenium coordination complexes with different ligands. These compounds can vary in their chemical properties and applications, depending on the nature of the ligands and the oxidation state of the ruthenium center. Some examples of similar compounds include:
- Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,dichloride
- Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,tetrachloride
The uniqueness of this compound lies in its specific ligand coordination and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C5H14ClN10ORu-4 |
|---|---|
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
2-amino-1H-purin-7-id-6-one;azanide;ruthenium(3+);chloride |
InChI |
InChI=1S/C5H5N5O.ClH.5H2N.Ru/c6-5-9-3-2(4(11)10-5)7-1-8-3;;;;;;;/h1H,(H4,6,7,8,9,10,11);1H;5*1H2;/q;;5*-1;+3/p-2 |
Clave InChI |
IXOJCBBVICJRHE-UHFFFAOYSA-L |
SMILES canónico |
C1=NC2=C([N-]1)C(=O)NC(=N2)N.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



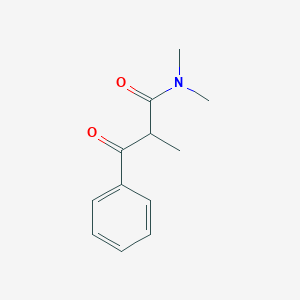
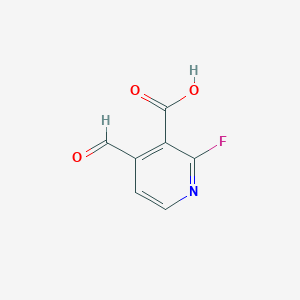
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
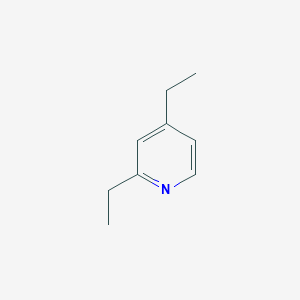
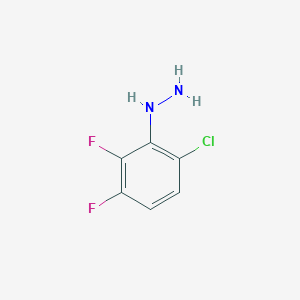

![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)


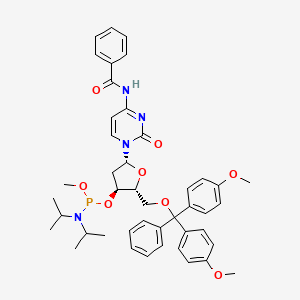
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
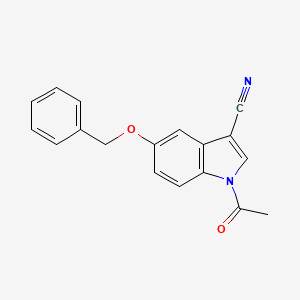
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
